molecular formula C17H20Cl2N4O3S B2359024 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946232-72-0

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2359024
CAS No.: 946232-72-0
M. Wt: 431.33
InChI Key: NIOOTZJJJKJJDV-UHFFFAOYSA-N
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Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a chemical compound with the molecular formula C17H20Cl2N4O3S and a molecular weight of 431.34 g/mol . This synthetic small molecule features a piperazine ring core, a common pharmacophore in medicinal chemistry, which is substituted at one end with a 3,4-dichlorophenyl sulfonyl group and at the other with a 6-ethoxy-2-methylpyrimidine heterocycle . The distinct structural motifs present in this compound suggest significant potential for biochemical and pharmacological research. Piperazine derivatives are frequently explored in drug discovery for their ability to interact with central nervous system targets . Furthermore, the pyrimidine scaffold is a privileged structure in anticancer agent development, with some thiouracil amides based on this core demonstrating potent activity against human breast cancer cell lines by inhibiting the PARP1 enzyme, a key target in oncology . The presence of the ethoxy group on the pyrimidine ring may influence the compound's solubility and binding affinity. Researchers may find this compound valuable for screening in enzyme inhibition assays, cell viability studies, and as a building block in the synthesis of more complex molecules for therapeutic development. Please note: This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOTZJJJKJJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation via Cyclocondensation

The 6-ethoxy-2-methylpyrimidine scaffold can be synthesized through classical cyclocondensation reactions. A representative protocol involves:

  • Reactants : Ethyl acetoacetate (for the 2-methyl group) and guanidine carbonate (for the pyrimidine ring).
  • Conditions : Refluxing in ethanol with sodium ethoxide as a base, followed by chlorination using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-methylpyrimidine.
  • Ethoxylation : Selective substitution at the 6-position using sodium ethoxide in ethanol under controlled temperatures (60–80°C), affording 4-chloro-6-ethoxy-2-methylpyrimidine.

Critical parameters :

  • Temperature control to prevent over-ethoxylation.
  • Purification via silica gel chromatography to isolate the 4-chloro intermediate (typical yield: 65–75%).

Synthesis of the Sulfonylated Piperazine Moiety

Sulfonylation of Piperazine

The 4-((3,4-dichlorophenyl)sulfonyl)piperazine fragment is synthesized through direct sulfonylation:

  • Procedure :
    • Piperazine (1 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
    • 3,4-Dichlorobenzenesulfonyl chloride (1.05 equiv) is added dropwise at 0°C.
    • Triethylamine (2.5 equiv) is introduced to scavenge HCl, with stirring continued at room temperature for 12 h.
  • Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol/water yields the sulfonamide as a white solid (yield: 82–88%).

Side reactions :

  • Disulfonylation at both piperazine nitrogens can occur with excess sulfonyl chloride, necessitating precise stoichiometry.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution (SNAr)

The most straightforward method involves displacing the 4-chloro group on the pyrimidine with the sulfonylated piperazine:

  • Conditions :
    • 4-Chloro-6-ethoxy-2-methylpyrimidine (1 equiv)
    • 4-((3,4-Dichlorophenyl)sulfonyl)piperazine (1.2 equiv)
    • Base: Potassium carbonate (2 equiv)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 80°C for 24 h.
  • Yield : 60–68% after column chromatography (hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination

For improved efficiency, palladium-catalyzed coupling may be employed:

  • Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Conditions :
    • Substrates: 4-chloropyrimidine and sulfonylated piperazine (1:1.1 ratio).
    • Solvent: Toluene with Cs₂CO₃ (2 equiv).
    • Temperature: 110°C for 18 h under argon.
  • Advantages : Higher functional group tolerance, reduced side products.
  • Yield : 75–80% after purification.

Optimization and Reaction Monitoring

Analytical Characterization

Key spectroscopic data for intermediates and final product:

Compound ¹H NMR (δ, ppm) MS (m/z)
4-Chloro-6-ethoxy-2-methylpyrimidine 1.35 (t, 3H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 4.40 (q, 2H, OCH₂), 6.50 (s, 1H, H-5) 187 [M+H]⁺
4-((3,4-Dichlorophenyl)sulfonyl)piperazine 2.90–3.10 (m, 8H, piperazine), 7.55–7.70 (m, 3H, Ar-H) 335 [M+H]⁺
Final Product 1.40 (t, 3H, OCH₂CH₃), 2.60 (s, 3H, CH₃), 3.20–3.50 (m, 8H, piperazine), 4.45 (q, 2H, OCH₂), 6.60 (s, 1H, H-5), 7.60–7.80 (m, 3H, Ar-H) 417 [M+H]⁺

Comparative Analysis of Coupling Methods

Parameter SNAr Buchwald-Hartwig
Reaction Time 24 h 18 h
Temperature 80°C 110°C
Yield 60–68% 75–80%
Byproducts Hydrolysis products Trace Pd residues
Scalability Suitable for multi-gram synthesis Requires rigorous Pd removal

Challenges and Alternative Approaches

Steric Hindrance in Piperazine Coupling

The bulky 3,4-dichlorophenylsulfonyl group can slow nucleophilic attack on the pyrimidine. Mitigation strategies include:

  • Microwave-assisted synthesis : Reducing reaction time (e.g., 2 h at 150°C).
  • Phase-transfer catalysis : Using tetrabutylammonium bromide to enhance solubility.

Functional Group Compatibility

Ethoxy groups are susceptible to cleavage under strong acidic/basic conditions. Patent WO2017212012A1 recommends neutral pH during coupling to preserve alkoxy substituents.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Moieties

Key examples include:

Compound Name/ID Substituents on Piperazine Pyrimidine/Pyridine Substituents Key Properties Source
Compound 20 (from ) 3,4-Dichlorophenyl Phenylcarbamoyl sulfonamide Mp: 177–180°C; Yield: 80%
Compound 21 (from ) 3,4-Dichlorophenyl 4-Chlorophenylcarbamoyl sulfonamide Mp: 164–168°C; Yield: 65%
Compound 47 (from ) Methanesulfonyl Morpholin-4-yl thienopyrimidine Synthesized via Suzuki coupling
Compound 101 (from ) Methanesulfonyl 2-Methylbenzimidazole MH+: 494.19 (ESI+)

Key Observations :

  • Substituent Effects on Melting Points : The dichlorophenyl-sulfonamide derivatives (Compounds 20 and 21) exhibit higher melting points (164–180°C) compared to methanesulfonyl analogs (e.g., Compound 47), likely due to increased molecular rigidity and stronger intermolecular interactions (e.g., halogen bonding) .
  • Synthetic Yields : The target compound’s ethoxy group may enhance solubility during synthesis compared to bulkier carbamoyl groups (e.g., in Compound 21), though direct yield data are unavailable.
  • Biological Relevance : Methanesulfonyl-piperazine derivatives (e.g., Compound 47) are often designed for kinase inhibition, while dichlorophenyl-sulfonamides (e.g., Compounds 20/21) are explored for serotonin receptor modulation .
Comparison with Pyrimidine Derivatives

The target compound’s pyrimidine core is structurally distinct from pyridine-based analogs (e.g., Compounds 20–22 in ) and thienopyrimidines (e.g., ). Key differences include:

  • Ring Heteroatoms: Thienopyrimidines () incorporate sulfur, which may enhance π-stacking interactions compared to nitrogen-rich pyrimidines.

Biological Activity

The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant case studies.

  • Molecular Formula : C20H19Cl2N3O2S
  • Molecular Weight : 436.35 g/mol
  • CAS Number : 591736-57-1

Antibacterial Activity

Research indicates that compounds with sulfonamide groups, such as this pyrimidine derivative, exhibit significant antibacterial properties. The presence of the 3,4-dichlorophenyl moiety enhances its interaction with bacterial targets.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250

This data suggests that the compound effectively inhibits the growth of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Notably, it has been evaluated for its effect on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase2530
Urease2035

The lower IC50 values indicate a stronger inhibition compared to the reference compounds, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)18Cell cycle arrest

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound. The results indicated that modifications in the piperazine and pyrimidine rings significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition Research :
    Another study focused on the inhibition of AChE by similar compounds. The findings suggested that structural modifications could enhance binding affinity and selectivity towards AChE, providing insights for drug design against neurodegenerative diseases.
  • Anticancer Mechanisms :
    Research examining the anticancer effects revealed that the compound activates apoptotic pathways in MCF-7 cells through mitochondrial dysfunction and caspase activation. This mechanism underlines its potential role in cancer therapy.

Q & A

Q. What are the key considerations for optimizing multi-step synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine?

The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and pyrimidine ring functionalization. Critical steps include:

  • Sulfonylation : Reacting piperazine with 3,4-dichlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to ensure high yield .
  • Pyrimidine Functionalization : Introducing the ethoxy and methyl groups via nucleophilic substitution, requiring precise stoichiometry and temperature control (60–80°C in DMF) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, monitored by TLC (Rf = 0.3–0.5) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and spatial arrangement (e.g., piperazine protons at δ 2.8–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 486.05) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .

Q. How do reaction conditions influence the yield of intermediate steps?

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction dialysis to remove residual traces .
  • Catalysts : Use of K2CO3 or NaH as bases in ethoxylation steps improves regioselectivity .
  • Temperature Control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to minimize side reactions .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Hydrophobic Byproducts : Gradient elution in column chromatography separates the target compound from unreacted sulfonyl chlorides or piperazine derivatives .
  • Solvent Traces : Lyophilization or rotary evaporation under reduced pressure (40–50°C) ensures solvent-free final products .

Q. How is the compound’s stability assessed under storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C) .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify concentration-dependent effects .
  • Off-Target Profiling : Use kinase/GPCR panels to rule out nonspecific interactions .
  • Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to validate target affinity trends .

Q. How is structure-activity relationship (SAR) studied for analogs of this compound?

  • Core Modifications : Replace the ethoxy group with methoxy or trifluoromethyl to assess impact on receptor binding .

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